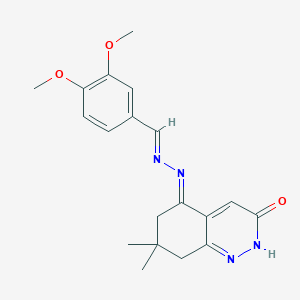
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea, also known as MCTU, is a synthetic compound that has been studied for its potential therapeutic applications. MCTU belongs to the class of chromenone derivatives and has been synthesized by various methods.
Mecanismo De Acción
The mechanism of action of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea is not fully understood. However, studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea inhibits the activity of enzymes involved in cellular processes, such as DNA replication and protein synthesis. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of viral replication. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has several advantages for lab experiments, including its synthetic accessibility, low toxicity in normal cells, and potential therapeutic applications. However, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea also has limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
For the study of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea include the optimization of its synthesis method, investigation of its mechanism of action, and evaluation of its efficacy and safety in animal models.
Métodos De Síntesis
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been synthesized by various methods, including the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl chloride with 4-methylpiperazine followed by the reaction with thiourea. Another method involves the reaction of 4-methyl-2-oxo-2H-chromene-7-carbonyl isothiocyanate with 4-methylpiperazine. These methods have been optimized to obtain high yields of N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea.
Aplicaciones Científicas De Investigación
N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. In vitro studies have shown that N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea inhibits the growth of cancer cells, such as breast cancer, lung cancer, and leukemia. N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has also been shown to inhibit the replication of viruses, such as herpes simplex virus and respiratory syncytial virus. Additionally, N-(4-methyl-2-oxo-2H-chromen-7-yl)-N'-(4-methyl-1-piperazinyl)thiourea has been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
1-(4-methyl-2-oxochromen-7-yl)-3-(4-methylpiperazin-1-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-9-15(21)22-14-10-12(3-4-13(11)14)17-16(23)18-20-7-5-19(2)6-8-20/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBWGSIRABWDAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NN3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)


![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

![2-[2-(2-thienyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)
![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)

![2-[4-(diethylamino)benzylidene]-N-nitrohydrazinecarboximidamide](/img/structure/B5822436.png)
![4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}-3-methoxybenzonitrile](/img/structure/B5822444.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B5822454.png)

